4-Octyl itaconate-13C5-1
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Overview
Description
4-Octyl itaconate-13C5-1 is a compound that is labeled with carbon-13 isotopes. It is a derivative of 4-Octyl itaconate, which is known for its anti-inflammatory properties. This compound is primarily used in scientific research to study metabolic pathways and the effects of isotopic labeling on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl itaconate-13C5-1 involves the esterification of itaconic acid with octanol, followed by the incorporation of carbon-13 isotopes. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Octyl itaconate-13C5-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield itaconic acid derivatives, while reduction can produce octyl itaconate .
Scientific Research Applications
4-Octyl itaconate-13C5-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the effects of isotopic labeling on cellular processes and metabolic flux.
Medicine: Investigated for its potential anti-inflammatory properties and its role in modulating immune responses.
Industry: Used in the production of polymers and other industrial chemicals .
Mechanism of Action
4-Octyl itaconate-13C5-1 exerts its effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation occurs through the alkylation of Kelch-like ECH-associated protein 1 (KEAP1), leading to the release and activation of Nrf2. Nrf2 then translocates to the nucleus and induces the expression of antioxidant and anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Itaconate: A naturally occurring metabolite with similar anti-inflammatory properties.
4-Octyl itaconate: The non-labeled version of 4-Octyl itaconate-13C5-1.
Dimethyl itaconate: Another ester derivative of itaconic acid with similar biological activities .
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the metabolic pathways and mechanisms of action that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(113C)methylidene-4-octoxy-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C13H22O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h2-10H2,1H3,(H,15,16)/i2+1,10+1,11+1,12+1,13+1 |
InChI Key |
KBASUIDPDITQHT-RANYDMHESA-N |
Isomeric SMILES |
CCCCCCCCO[13C](=O)[13CH2][13C](=[13CH2])[13C](=O)O |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=C)C(=O)O |
Origin of Product |
United States |
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